3-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole
Overview
Description
3-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole is a complex organic compound characterized by its unique structure, which includes a nitro group, a trifluoromethyl group, and a sulfanyl group attached to a triazinoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole typically involves multiple steps, starting with the preparation of the key intermediate compounds. One common approach is to start with the nitration of 4-(trifluoromethyl)phenyl sulfide to introduce the nitro group. This is followed by the formation of the triazinoindole core through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is also a critical factor in industrial production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The nitro group can also be reduced to an amino group under suitable conditions, using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 3-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity to target proteins. The sulfanyl group may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(trifluoromethyl)phenol: Shares the nitro and trifluoromethyl groups but lacks the triazinoindole core.
2-Nitro-4-(trifluoromethyl)benzoic acid: Similar functional groups but different core structure.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: Contains multiple fluorine atoms and a trifluoromethyl group.
Uniqueness
The uniqueness of 3-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole lies in its combination of functional groups and the triazinoindole core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-5-propan-2-yl-[1,2,4]triazino[5,6-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N5O2S/c1-10(2)26-13-6-4-3-5-12(13)16-17(26)23-18(25-24-16)30-15-8-7-11(19(20,21)22)9-14(15)27(28)29/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFJNZNRMXIWGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C3=C1N=C(N=N3)SC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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